molecular formula C25H27BrO3 B12567134 1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene CAS No. 188912-28-9

1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene

Cat. No.: B12567134
CAS No.: 188912-28-9
M. Wt: 455.4 g/mol
InChI Key: LYQOKWZPWZVIFR-UHFFFAOYSA-N
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Description

1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is a complex organic compound characterized by the presence of multiple ether linkages and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene typically involves the reaction of tribenzylmethane with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the bromine atom.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically involve the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, which facilitate the substitution of the bromine atom with an alkoxy group.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation could produce a carbonyl compound.

Scientific Research Applications

1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ether linkages.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-ethoxyethoxy)ethane
  • 1-Bromo-2-(2-propoxyethoxy)ethane

Comparison: Compared to these similar compounds, 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is unique due to its tribenzylmethane core, which provides additional stability and potential for further functionalization. The presence of multiple ether linkages also enhances its solubility and reactivity in various chemical environments.

Properties

CAS No.

188912-28-9

Molecular Formula

C25H27BrO3

Molecular Weight

455.4 g/mol

IUPAC Name

[2-[2-(2-bromoethoxy)ethoxy]ethoxy-diphenylmethyl]benzene

InChI

InChI=1S/C25H27BrO3/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21H2

InChI Key

LYQOKWZPWZVIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCBr

Origin of Product

United States

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